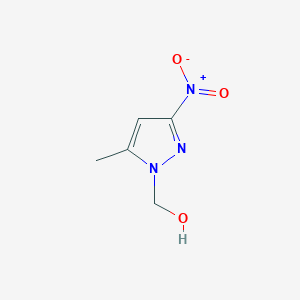
(5-メチル-3-ニトロ-1H-ピラゾール-1-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol: is an organic compound that belongs to the class of pyrazoles It is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a nitro group at the 3-position, and a hydroxymethyl group at the 1-position
科学的研究の応用
Chemistry: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol typically involves the nitration of a pyrazole derivative followed by the introduction of a hydroxymethyl group. One common method involves the nitration of 5-methylpyrazole to form 5-methyl-3-nitropyrazole, which is then reacted with formaldehyde to introduce the hydroxymethyl group at the 1-position.
Industrial Production Methods: Industrial production of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol may involve large-scale nitration and hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the hydroxymethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid.
Reduction: Formation of 5-methyl-3-amino-1H-pyrazol-1-yl)methanol.
Substitution: Formation of various substituted pyrazole derivatives.
作用機序
The mechanism of action of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(5-methyl-3-nitro-1H-pyrazole): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(3-nitro-1H-pyrazol-1-yl)methanol: Lacks the methyl group at the 5-position, which may affect its reactivity and applications.
(5-methyl-1H-pyrazol-1-yl)methanol: Lacks the nitro group, reducing its potential for redox reactions.
Uniqueness: (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group, allowing it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from synthetic chemistry to biological research.
特性
IUPAC Name |
(5-methyl-3-nitropyrazol-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-4-2-5(8(10)11)6-7(4)3-9/h2,9H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHZCIAVPSMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2551140.png)
![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)


![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2551148.png)
![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)
![N-[(1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2551151.png)
![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B2551155.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)
![METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2551157.png)
